molecular formula C7H9FN2 B1489947 N-ethyl-2-fluoropyridin-4-amine CAS No. 1566343-98-3

N-ethyl-2-fluoropyridin-4-amine

Cat. No.: B1489947
CAS No.: 1566343-98-3
M. Wt: 140.16 g/mol
InChI Key: SKQMQGOCXGEBKO-UHFFFAOYSA-N
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Description

N-Ethyl-2-fluoropyridin-4-amine is a substituted pyridine derivative featuring a fluorine atom at the 2-position and an ethylamino group at the 4-position.

Properties

CAS No.

1566343-98-3

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

N-ethyl-2-fluoropyridin-4-amine

InChI

InChI=1S/C7H9FN2/c1-2-9-6-3-4-10-7(8)5-6/h3-5H,2H2,1H3,(H,9,10)

InChI Key

SKQMQGOCXGEBKO-UHFFFAOYSA-N

SMILES

CCNC1=CC(=NC=C1)F

Canonical SMILES

CCNC1=CC(=NC=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: Position and Electronic Influence

  • 2-Fluoropyridine Core vs. 4-Fluorophenyl Derivatives: Fluorine at the 2-position on pyridine (as in the target compound) induces significant ring deactivation compared to fluorine on phenyl rings (e.g., N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(4-pyridinylmethyl)amine, CAS 880815-07-6 ).
  • Ethylamine vs. Nitro and Phenoxy Groups: N-Ethyl-5-nitro-2-phenoxypyridin-4-amine (CAS 607373-91-1 ) features a nitro group (strong electron-withdrawing) and phenoxy substituent (moderate electron-withdrawing). In contrast, the target compound’s ethylamine is electron-donating, which may enhance solubility and alter reactivity in alkylation or acylation reactions.

Molecular Conformation and Intermolecular Interactions

  • Dihedral Angles and Planarity: Pyrimidin-4-amine derivatives (e.g., N-(2-fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ) exhibit dihedral angles of 15–28° between aromatic rings, influencing π-π stacking. For N-ethyl-2-fluoropyridin-4-amine, steric effects from the ethyl group may increase non-planarity compared to smaller substituents (e.g., methoxy or methyl), reducing stacking efficiency.
  • Hydrogen Bonding: Fluorine’s electronegativity enhances hydrogen-bond acceptor capacity. In fluorophenyl-substituted amines (e.g., ), N–H···N and C–H···O interactions stabilize crystal lattices. The target compound’s 2-fluoro group may similarly participate in weak hydrogen bonds, though its ethylamino group could act as a donor.

Physicochemical Properties

  • Lipophilicity and Solubility: Fluorine generally increases lipophilicity (logP), but the ethylamino group’s polarity may counterbalance this. For comparison, N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (CAS 179552-74-0 ) has a higher logP due to nitro and chloro groups, whereas the target compound’s logP is likely lower.

Data Tables

Table 1: Substituent Effects on Pyridine Derivatives

Compound Substituents Electronic Effect (Ring) logP (Predicted) Key Interactions
This compound 2-F, 4-NHEt Moderate deactivation ~1.8 N–H···F, π-π stacking
N-Ethyl-5-nitro-2-phenoxypyridin-4-amine 5-NO₂, 2-OPh Strong deactivation ~3.2 N–H···O, C–H···π
N-(2-Fluorophenyl)pyrimidin-4-amine 2-FPh, pyrimidine core Weak deactivation ~2.5 N–H···N, π-π stacking

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